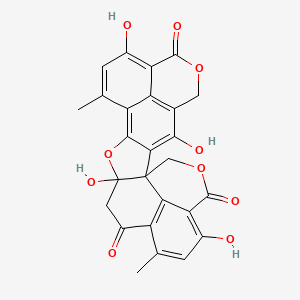
2-N,2-N'-dihydroxy-2-N-pyridin-2-ylethanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an ethanediimidamide moiety, which includes two imidamide groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide typically involves the reaction of 2-aminopyridine with acetophenones under oxidative conditions. A common method includes the use of a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using ketoxime acetates and simple pyridines. These reactions are often catalyzed by copper(I) under mild conditions, allowing for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridines.
Reduction: Reduction reactions can convert the imidamide groups to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper(I) catalysts and aerobic conditions are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are used under various conditions.
Major Products
Oxidation: Imidazo[1,2-a]pyridines.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with DNA and RNA, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidines: Aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Imidazo[1,2-a]pyridines: Compounds with a fused imidazole and pyridine ring system.
Uniqueness
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide is unique due to its combination of a pyridine ring and ethanediimidamide moiety, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
135329-77-0 |
|---|---|
Fórmula molecular |
C7H9N5O2 |
Peso molecular |
195.182 |
Nombre IUPAC |
N-(2,2-diamino-1-nitrosoethenyl)-N-pyridin-2-ylhydroxylamine |
InChI |
InChI=1S/C7H9N5O2/c8-6(9)7(11-13)12(14)5-3-1-2-4-10-5/h1-4,14H,8-9H2 |
Clave InChI |
OVTWAZSKWYASEM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N(C(=C(N)N)N=O)O |
Sinónimos |
Ethanediimidamide, N,N-dihydroxy-N-2-pyridinyl-, (Z,Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










